Cas no 1365271-51-7 (1,2-dichloro-4-(3-nitrophenyl)benzene)
1,2-dichloro-4-(3-nitrophenyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,2-dichloro-4-(3-nitrophenyl)benzene
- BS-20711
- 1,1'-Biphenyl, 3,4-dichloro-3'-nitro-
- DTXSID40739044
- SCHEMBL3806617
- AKOS025294412
- MFCD21609591
- 1365271-51-7
- CS-0211190
- 3,4-Dichloro-3'-nitro-1,1'-biphenyl
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- MDL: MFCD21609591
- Inchi: 1S/C12H7Cl2NO2/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H
- InChI Key: JRUIENJXVUJBCT-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=CC=C(C=1)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 266.98500
- Monoisotopic Mass: 266.9853839Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 45.82000
- LogP: 5.09180
1,2-dichloro-4-(3-nitrophenyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D439580-10mg |
1,2-Dichloro-4-(3-nitrophenyl)benzene |
1365271-51-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D439580-50mg |
1,2-Dichloro-4-(3-nitrophenyl)benzene |
1365271-51-7 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D439580-100mg |
1,2-Dichloro-4-(3-nitrophenyl)benzene |
1365271-51-7 | 100mg |
$ 185.00 | 2022-06-05 | ||
| abcr | AB310646-250 mg |
1,2-Dichloro-4-(3-nitrophenyl)benzene; 96% |
1365271-51-7 | 250 mg |
€382.00 | 2023-07-19 | ||
| abcr | AB310646-1 g |
1,2-Dichloro-4-(3-nitrophenyl)benzene; 96% |
1365271-51-7 | 1 g |
€722.00 | 2023-07-19 | ||
| abcr | AB310646-250mg |
1,2-Dichloro-4-(3-nitrophenyl)benzene, 96%; . |
1365271-51-7 | 96% | 250mg |
€382.00 | 2025-04-21 | |
| abcr | AB310646-1g |
1,2-Dichloro-4-(3-nitrophenyl)benzene, 96%; . |
1365271-51-7 | 96% | 1g |
€722.00 | 2025-04-21 | |
| A2B Chem LLC | AA49018-250mg |
1,2-Dichloro-4-(3-nitrophenyl)benzene |
1365271-51-7 | 98% | 250mg |
$228.00 | 2024-04-20 | |
| A2B Chem LLC | AA49018-1g |
1,2-Dichloro-4-(3-nitrophenyl)benzene |
1365271-51-7 | 98% | 1g |
$445.00 | 2024-04-20 | |
| Ambeed | A352352-1g |
1,2-Dichloro-4-(3-nitrophenyl)benzene |
1365271-51-7 | 98% | 1g |
$576.0 | 2024-04-24 |
1,2-dichloro-4-(3-nitrophenyl)benzene Suppliers
1,2-dichloro-4-(3-nitrophenyl)benzene Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 1,2-dichloro-4-(3-nitrophenyl)benzene
1,2-Dichloro-4-(3-Nitrophenyl)Benzene: A Comprehensive Overview
1,2-Dichloro-4-(3-nitrophenyl)benzene, also known by its CAS number 1365271-51-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with two chlorine atoms at the 1 and 2 positions and a nitrophenyl group at the 4 position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest for various applications.
The synthesis of 1,2-dichloro-4-(3-nitrophenyl)benzene typically involves multi-step reactions, often starting with chlorination and nitration of benzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have explored the use of transition metal catalysts to facilitate these reactions, leading to higher yields and better control over the product's purity.
In terms of chemical properties, 1,2-dichloro-4-(3-nitrophenyl)benzene exhibits strong electron-withdrawing effects due to the nitro group and chlorine atoms. This makes it highly reactive in certain chemical transformations, such as nucleophilic aromatic substitution and electrophilic aromatic substitution. These reactivity patterns have been extensively studied using computational chemistry tools like density functional theory (DFT), providing deeper insights into its electronic structure and reactivity.
The application of 1,2-dichloro-4-(3-nitrophenyl)benzene spans across various industries. In materials science, it serves as a precursor for the synthesis of advanced polymers and high-performance materials. Its ability to undergo multiple substitution reactions makes it valuable in the development of functionalized surfaces and nanomaterials. Recent studies have highlighted its potential in drug delivery systems, where its structural versatility allows for the creation of targeted drug carriers with enhanced bioavailability.
In the pharmaceutical industry, 1,2-dichloro-4-(3-nitrophenyl)benzene is being investigated for its potential as an intermediate in drug synthesis. Its nitro group can be reduced to an amino group under specific conditions, enabling the formation of bioactive compounds with promising therapeutic applications. Researchers have reported encouraging results in preclinical studies targeting cancer and inflammatory diseases, underscoring its potential as a lead compound in drug discovery.
The environmental impact of 1,2-dichloro-4-(3-nitrophenyl)benzene has also been a focus of recent research. Studies have examined its biodegradation pathways under various environmental conditions, revealing that it can undergo microbial degradation under aerobic conditions. This knowledge is crucial for developing strategies to mitigate its environmental footprint and ensure sustainable practices in its production and use.
In conclusion, 1,2-dichloro-4-(3-nitrophenyl)benzene, with its CAS number 1365271-51-7, stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthesis and application techniques, position it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its potential uses and environmental behavior, this compound is poised to make significant contributions to both scientific innovation and industrial development.
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